S-Methyl phenyl(propan-2-yl)carbamothioate
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Overview
Description
S-Methyl phenyl(propan-2-yl)carbamothioate is a chemical compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl phenyl(propan-2-yl)carbamothioate typically involves the reaction of phenyl isocyanate with a thiol compound, such as methyl thiol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamothioate group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
S-Methyl phenyl(propan-2-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-Methyl phenyl(propan-2-yl)carbamothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the carbamothioate group into various molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-Methyl phenyl(propan-2-yl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
S-Methyl carbamothioate: A simpler compound with similar chemical properties but different biological activities.
Phenyl carbamothioate: Another related compound with distinct applications in organic synthesis and research.
Uniqueness
S-Methyl phenyl(propan-2-yl)carbamothioate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
62603-71-8 |
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Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
S-methyl N-phenyl-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
GCNNWBHMMKQCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)SC |
Origin of Product |
United States |
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